molecular formula C10H9BrClFO B14052882 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one

Cat. No.: B14052882
M. Wt: 279.53 g/mol
InChI Key: WOAFSWDNKADPSE-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, such as 4-methyl-2-fluorophenyl, followed by chlorination and subsequent functional group modifications. The reaction conditions often involve the use of bromine or brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBMH) in solvents like dichloromethane (CH₂Cl₂) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar solvents.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can yield corresponding ketones, carboxylic acids, or alcohols.

Scientific Research Applications

1-(4-(Bromomethyl)-2-fluorophenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: Similar in structure but lacks the chloropropanone group.

    4-(Bromomethyl)benzoic acid methyl ester: Contains a bromomethyl group but differs in the rest of the structure.

    2-Bromomethyl-1,3-dioxolane: Features a bromomethyl group but has a different core structure.

Uniqueness

The presence of both bromomethyl and chloropropanone groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C10H9BrClFO

Molecular Weight

279.53 g/mol

IUPAC Name

1-[4-(bromomethyl)-2-fluorophenyl]-2-chloropropan-1-one

InChI

InChI=1S/C10H9BrClFO/c1-6(12)10(14)8-3-2-7(5-11)4-9(8)13/h2-4,6H,5H2,1H3

InChI Key

WOAFSWDNKADPSE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=C(C=C(C=C1)CBr)F)Cl

Origin of Product

United States

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